2-Ethoxyethanethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

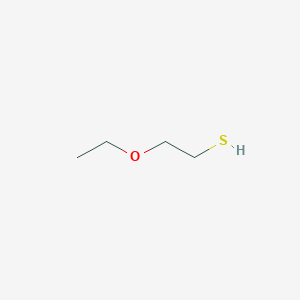

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxyethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-2-5-3-4-6/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKHZEAOYIJBZBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169639 | |

| Record name | 2-Ethoxyethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17362-04-8 | |

| Record name | 2-Ethoxyethanethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17362-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxyethanethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017362048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxyethanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxyethanethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.612 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHOXYETHANETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TT795DE88E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Ethoxyethanethiol: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxyethanethiol, a bifunctional organic molecule, possesses both an ether and a thiol group. This unique structural arrangement imparts a distinct set of physical and chemical properties, making it a compound of interest in various scientific domains. This technical guide provides a detailed summary of the known physical and chemical characteristics of this compound, intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of this compound.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C4H10OS | PubChem[1] |

| Molecular Weight | 106.19 g/mol | PubChem[1] |

| Boiling Point | 128.1 °C at 760 mmHg | LookChemicals |

| 37-40 °C at 15 Torr | ChemicalBook[2] | |

| Density | 0.923 g/cm³ | LookChemicals |

| 0.9412 g/cm³ | ChemicalBook[2] | |

| Flash Point | 31.3 °C | LookChemicals |

| Melting Point | Data not available | |

| Solubility | Data not available |

Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 17362-04-8 | PubChem[1] |

| Synonyms | 2-Ethoxyethyl mercaptan, 2-Mercaptoethyl ethyl ether, 5-Mercapto-3-oxapentane, β-Mercaptoethyl ethyl ether | LookChemicals, PubChem[1] |

Synthesis and Reactivity

Synthesis

A potential two-step synthesis could involve:

-

Formation of 2-chloroethyl ethyl ether: Reacting sodium ethoxide with an excess of 2-chloroethanol.

-

Conversion to this compound: Subsequent reaction of the resulting 2-chloroethyl ethyl ether with a sulfur nucleophile, such as sodium hydrosulfide (NaSH).

Disclaimer: The following is a theoretical synthesis pathway and has not been experimentally validated from the search results.

Logical Workflow for a Plausible Synthesis:

Caption: Plausible two-step synthesis of this compound.

Chemical Reactivity

The chemical reactivity of this compound is dictated by the presence of the thiol (-SH) and ether (C-O-C) functional groups.

-

Thiol Group: The thiol group is the more reactive site.

-

Acidity: It is weakly acidic and can be deprotonated by a strong base to form a thiolate anion. This thiolate is a potent nucleophile.

-

Oxidation: Thiols can be oxidized to form disulfides. Mild oxidizing agents would yield diethyl disulfide ether, while stronger oxidizing agents could lead to the formation of sulfonic acids.

-

-

Ether Group: The ether linkage is generally stable and less reactive. It is susceptible to cleavage under harsh conditions, such as with strong acids (e.g., HBr or HI).

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties or the synthesis of this compound are not available in the reviewed literature. For general guidance on the characterization of organic compounds, researchers can refer to standard laboratory manuals in organic chemistry.

Applications and Research Directions

While specific applications of this compound are not widely documented, its bifunctional nature suggests potential utility in several areas:

-

Materials Science: As a molecule capable of forming self-assembled monolayers (SAMs) on metal surfaces (via the thiol group), it could be used to modify surface properties, imparting hydrophilicity or serving as a linker for further functionalization.

-

Drug Development: The thiol group is a key functional group in many biologically active molecules and can be a target for covalent inhibitors. The ethoxy group can modify the lipophilicity and pharmacokinetic properties of a parent molecule.

-

Organic Synthesis: It can serve as a building block in the synthesis of more complex molecules, introducing both an ether and a thiol functionality.

Further research is required to fully elucidate the properties and potential applications of this compound. The lack of extensive data highlights an opportunity for further investigation into its synthesis, reactivity, and utility in various scientific and industrial fields.

References

2-Ethoxyethanethiol CAS number and molecular structure

CAS Number: 17362-04-8 Molecular Formula: C₄H₁₀OS

This technical guide provides a comprehensive overview of 2-Ethoxyethanethiol, including its molecular structure, physicochemical properties, and potential synthetic routes. The information is tailored for researchers, scientists, and professionals in drug development.

Molecular Structure

The molecular structure of this compound consists of an ethyl group attached to an oxygen atom, which is in turn bonded to an ethyl group bearing a thiol (sulfhydryl, -SH) functional group.

IUPAC Name: this compound

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 17362-04-8 | [1] |

| Molecular Formula | C₄H₁₀OS | [1] |

| Molecular Weight | 106.19 g/mol | [1] |

| Boiling Point | 107-108°C | [2] |

| Density | 0.99 g/cm³ | [2] |

| Flash Point | 15°C | [2] |

| Refractive Index | 1.412 (22°C) | [2] |

Experimental Protocols

Step 1: Synthesis of 2-Chloroethyl Ethyl Ether from 2-Ethoxyethanol

A common method for converting alcohols to alkyl chlorides is by reaction with thionyl chloride (SOCl₂), often in the presence of a base like pyridine to neutralize the HCl byproduct.[3][4]

-

Materials: 2-Ethoxyethanol, thionyl chloride, pyridine (or other suitable base), and an appropriate solvent (e.g., diethyl ether).

-

Procedure:

-

In a well-ventilated fume hood, cool a solution of 2-ethoxyethanol in the chosen solvent in an ice bath.

-

Slowly add thionyl chloride to the solution while stirring. The reaction is exothermic and releases HCl gas.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat under reflux to ensure the reaction goes to completion.

-

After cooling, the reaction mixture is worked up by washing with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by washing with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), filtered, and the solvent is removed by rotary evaporation.

-

The crude 2-chloroethyl ethyl ether can be purified by distillation.[4]

-

Step 2: Synthesis of this compound from 2-Chloroethyl Ethyl Ether

The conversion of the alkyl chloride to the thiol can be achieved via nucleophilic substitution with a thiolating agent, such as sodium hydrosulfide (NaSH).[5] This is analogous to the Williamson ether synthesis where an alkoxide is the nucleophile.[6][7]

-

Materials: 2-Chloroethyl ethyl ether, sodium hydrosulfide, and a polar aprotic solvent (e.g., dimethylformamide or acetone).

-

Procedure:

-

Dissolve 2-chloroethyl ethyl ether in the chosen solvent.

-

Add sodium hydrosulfide to the solution and stir the mixture. The reaction may require heating to proceed at a reasonable rate.

-

Monitor the reaction progress by a suitable analytical technique (e.g., thin-layer chromatography or gas chromatography).

-

Upon completion, the reaction mixture is cooled and partitioned between water and a suitable organic solvent (e.g., diethyl ether).

-

The organic layer is separated, washed with water and brine, and dried over an anhydrous drying agent.

-

The solvent is removed by rotary evaporation, and the resulting this compound can be purified by distillation.

-

Mandatory Visualization

Proposed Synthesis Workflow for this compound

General Role of Thiols in Redox Signaling

While no specific signaling pathways involving this compound have been documented, the thiol functional group plays a crucial role in many biological redox signaling pathways.[8][9] The diagram below illustrates a general mechanism of how protein thiols can act as redox switches.

This diagram illustrates how reactive oxygen species (ROS) can oxidize the thiol group of a cysteine residue in a protein to a sulfenic acid. This modification can alter the protein's function, leading to changes in downstream signaling. The sulfenic acid can be further modified, for example, by glutathionylation, which is also a key part of redox regulation.[9] Thiols in drug molecules can participate in similar reactions, influencing cellular redox states and signaling pathways.[2][10]

References

- 1. researchgate.net [researchgate.net]

- 2. Medicinal Thiols: Current Status and New Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-[2-(2-methoxyethoxy)ethoxy]-ethanethiol synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. youtube.com [youtube.com]

- 6. Khan Academy [khanacademy.org]

- 7. youtube.com [youtube.com]

- 8. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 9. mdpi.com [mdpi.com]

- 10. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Ethoxyethanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-ethoxyethanethiol, a crucial intermediate in various chemical and pharmaceutical applications. The document details the core synthetic strategies, provides adaptable experimental protocols, and presents quantitative data where available. Visual diagrams of the synthetic pathways and experimental workflows are included to facilitate understanding.

Introduction

This compound (CAS No. 17362-04-8) is a thiol compound characterized by an ethoxy group, which imparts unique solubility and reactivity properties.[1] Its synthesis is of significant interest for the development of novel pharmaceuticals and functional materials. This guide will focus on the two most prevalent and well-established methods for its preparation: the reaction of a 2-ethoxyethyl halide with thiourea followed by hydrolysis, and the nucleophilic substitution of a 2-ethoxyethyl halide with sodium hydrosulfide.

Synthesis Pathways

The two primary pathways for the synthesis of this compound are outlined below. Both methods start from a common precursor, a 2-ethoxyethyl halide, which can be synthesized from 2-ethoxyethanol.

Pathway 1: Synthesis via Isothiouronium Salt Intermediate

This widely used method involves a two-step process: the formation of an S-(2-ethoxyethyl)isothiouronium salt from a 2-ethoxyethyl halide and thiourea, followed by the alkaline hydrolysis of this intermediate to yield the desired thiol.[2][3] This pathway is generally favored for its high yields and the formation of clean products.[3]

Reaction Scheme:

Caption: Synthesis of this compound via an Isothiouronium Salt.

Pathway 2: Direct Nucleophilic Substitution with Hydrosulfide

This pathway involves the direct reaction of a 2-ethoxyethyl halide with an alkali metal hydrosulfide, typically sodium hydrosulfide (NaSH). This is a more direct, one-pot synthesis, but can sometimes be associated with the formation of dialkyl sulfide byproducts.

Reaction Scheme:

Caption: Direct Synthesis of this compound with Sodium Hydrosulfide.

Experimental Protocols

The following are detailed, adaptable experimental protocols for the synthesis of this compound based on established procedures for analogous compounds.[2][4]

Protocol 1: Synthesis of this compound via Isothiouronium Salt

This protocol is adapted from the well-established synthesis of thiols from alkyl halides and thiourea.

Step 1: Formation of S-(2-Ethoxyethyl)isothiouronium Halide

Caption: Experimental Workflow for the Thiourea-based Synthesis.

Materials:

-

2-Ethoxyethyl bromide (or chloride)

-

Thiourea

-

Ethanol (95% or absolute)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 2-ethoxyethyl bromide and thiourea in 95% ethanol.

-

Heat the mixture to reflux and maintain for 3-4 hours.

-

After cooling, add a 1.5 molar excess of sodium hydroxide dissolved in water to the reaction mixture.

-

Reflux the mixture for an additional 2-3 hours. During this time, the thiol will form.

-

Cool the reaction mixture to room temperature. The this compound may separate as an oily layer.

-

Separate the organic layer. Acidify the aqueous layer with dilute sulfuric or hydrochloric acid and extract with diethyl ether.

-

Combine the organic layer and the ethereal extracts. Wash with water and then with brine.

-

Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure.

-

Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound using Sodium Hydrosulfide

This protocol provides a more direct route to the target compound.

Materials:

-

2-Ethoxyethyl chloride (or bromide)

-

Sodium hydrosulfide (NaSH)

-

Ethanol or Methanol

-

Water

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Diethyl ether or other suitable extraction solvent

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare a solution of sodium hydrosulfide in a mixture of ethanol and water.

-

Heat the solution to a gentle reflux.

-

Slowly add 2-ethoxyethyl chloride to the refluxing solution.

-

After the addition is complete, continue to reflux for 2-4 hours.

-

Cool the reaction mixture to room temperature.

-

Carefully acidify the mixture with dilute hydrochloric or sulfuric acid.

-

Extract the product with diethyl ether.

-

Wash the combined organic extracts with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the product by vacuum distillation.

Data Presentation

| Parameter | Pathway 1 (Thiourea) | Pathway 2 (NaSH) | Notes |

| Starting Material | 2-Ethoxyethyl bromide/chloride | 2-Ethoxyethyl chloride/bromide | Bromides are generally more reactive. |

| Key Reagents | Thiourea, NaOH | Sodium Hydrosulfide | |

| Solvent | Ethanol | Ethanol/Water | |

| Reaction Time | 5 - 7 hours | 2 - 4 hours | |

| Typical Yield | 70 - 90% | 50 - 70% | Yields are highly dependent on reaction conditions. |

| Purity (after distillation) | >95% | >90% | Purity can be assessed by GC-MS and NMR. |

| Key Byproducts | Urea | Di-(2-ethoxyethyl) sulfide |

Physicochemical and Spectroscopic Data for this compound:

| Property | Value | Source |

| Molecular Formula | C₄H₁₀OS | PubChem |

| Molecular Weight | 106.19 g/mol | PubChem |

| Boiling Point | 134-136 °C (at 760 mmHg) | Chemical Supplier Data |

| ¹H NMR (CDCl₃) | δ 1.22 (t, 3H), 1.60 (t, 1H), 2.68 (q, 2H), 3.52 (q, 2H), 3.59 (t, 2H) | Predicted/Typical |

| ¹³C NMR (CDCl₃) | δ 15.2, 24.8, 66.5, 71.2 | Predicted/Typical |

| IR (neat) | ~2550 cm⁻¹ (S-H stretch) | Typical |

Conclusion

The synthesis of this compound can be effectively achieved through two primary pathways, each with its own advantages and considerations. The thiourea-based method generally offers higher yields and cleaner product formation, while the sodium hydrosulfide route provides a more direct, one-pot synthesis. The choice of pathway will depend on the specific requirements of the researcher, including desired yield, purity, and available starting materials. The provided protocols and data serve as a comprehensive guide for the successful laboratory-scale synthesis of this important chemical intermediate.

References

- 1. 2-[2-(2-methoxyethoxy)ethoxy]-ethanethiol synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Characterization of Multifunctional Secondary Thiol Hardeners Using 3-Mercaptobutanoic Acid and Their Thiol–Epoxy Curing Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Commercial Suppliers of High-Purity 2-Ethoxyethanethiol: A Technical Guide

This technical guide provides an in-depth overview of commercial suppliers of high-purity 2-Ethoxyethanethiol, tailored for researchers, scientists, and professionals in drug development. The guide includes a summary of supplier information, detailed experimental protocols for synthesis and purity analysis, and an exploration of the applications of such compounds in pharmaceutical research, contextualized by relevant biological pathways.

Commercial Availability

High-purity this compound is available from a number of chemical suppliers. The purity levels and available quantities can vary, so it is advisable to contact the suppliers directly for the most current and detailed information. The following table summarizes publicly available information for some commercial suppliers.

| Supplier | Purity Specification | Notes |

| MuseChem | ≥95% | For research use only. Not for therapeutic use.[1] |

| HENAN NEW BLUE CHEMICAL CO.,LTD | 99% | Available in metric ton quantities. |

| Zibo Hangyu Biotechnology Development Co., Ltd | 99% | Available from 10 grams. |

| Chemlyte Solutions | 99.0% | Available from 100 grams. For R&D and commercial use. |

| Dayang Chem (Hangzhou) Co., Ltd. | ≥98% | Important raw material and intermediate in organic synthesis and pharmaceuticals. |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reaction of a 2-ethoxyethyl halide or sulfonate with a source of sulfhydryl anion. The following is a representative protocol based on analogous syntheses of similar thiols.

Reaction:

-

Step 1: Formation of a Thiouronium Salt: 2-Ethoxyethyl bromide is reacted with thiourea in an alcoholic solvent, such as ethanol, under reflux. This forms a stable isothiouronium salt intermediate.

-

Step 2: Hydrolysis to the Thiol: The intermediate is then hydrolyzed, typically by heating with a strong base like sodium hydroxide, to yield this compound. Acidification of the reaction mixture liberates the free thiol.

Detailed Methodology:

-

Reaction Setup: A round-bottom flask is charged with 2-ethoxyethyl bromide (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.

-

Reflux: The mixture is heated to reflux and maintained at this temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After cooling, a solution of sodium hydroxide (2.5 equivalents) in water is added to the flask. The mixture is then heated to reflux for an additional 2-3 hours.

-

Workup: The reaction mixture is cooled and then acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2.

-

Extraction: The aqueous solution is extracted with a suitable organic solvent, for example, dichloromethane.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation.

Purity Assessment by HPLC with Fluorescence Detection

The purity of this compound can be quantitatively assessed using reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection. Since thiols themselves are not fluorescent, a pre-column derivatization step with a fluorescent labeling agent is necessary. Monobromobimane (mBBr) is a common reagent for this purpose, as it selectively reacts with thiols to produce a highly fluorescent and stable thioether.[1][2][3][4]

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent, such as a buffer at a slightly alkaline pH (e.g., pH 8) to facilitate the reaction with mBBr.

-

Derivatization: An aliquot of the sample solution is mixed with a solution of monobromobimane in a non-nucleophilic organic solvent like acetonitrile. The reaction is typically allowed to proceed in the dark at room temperature for a set period.

-

Reaction Quenching: The derivatization reaction is stopped by the addition of an acid, such as methanesulfonic acid.

-

HPLC Analysis:

-

Column: A C18 reverse-phase column is commonly used.

-

Mobile Phase: A gradient elution is typically employed, using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile with 0.1% trifluoroacetic acid).[2]

-

Detection: A fluorescence detector is used, with excitation and emission wavelengths set appropriately for the bimane-thiol adduct (e.g., excitation at 378 nm and emission at 492 nm).[2]

-

-

Quantification: The purity is determined by comparing the peak area of the this compound-bimane adduct to the total area of all peaks in the chromatogram. A standard of known concentration can be used for absolute quantification.

Applications in Research and Drug Development

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its chemical properties as a low-molecular-weight thiol make it a compound of interest for researchers in this field. The thiol functional group is crucial in various biological and synthetic contexts.

Role of Thiols in Biological Systems and Drug Discovery

Low-molecular-weight thiols are essential for maintaining cellular redox homeostasis.[5] Glutathione, a tripeptide thiol, is a primary example and serves as a key antioxidant, protecting cells from damage by reactive oxygen species (ROS).[5][6] The thiol group is a strong nucleophile, allowing it to react with and detoxify electrophilic species. This reactivity is harnessed in drug development in several ways:

-

Antioxidant and Cytoprotective Agents: Thiol-containing drugs can act as antioxidants and are used to treat conditions associated with oxidative stress.[7]

-

Nucleophilic Building Blocks in Synthesis: The thiol group can be used to introduce sulfur into molecules during the synthesis of new drug candidates. Thioethers and other sulfur-containing moieties are present in many pharmaceuticals.

-

Bioconjugation: The selective reactivity of thiols, particularly the cysteine residues in proteins, is widely used for bioconjugation. This allows for the site-specific attachment of drugs, imaging agents, or other molecules to proteins and antibodies.[8]

The study of simple thiols like this compound can provide insights into the fundamental chemical and biological interactions of the thiol group, which can inform the design of more complex drug molecules.

Visualizations

Caption: Experimental workflow for the synthesis and purity analysis of this compound.

Caption: The role of glutathione (a low-molecular-weight thiol) in mitigating oxidative stress.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. mdpi.com [mdpi.com]

- 3. Methodologies for the application of monobromobimane to the simultaneous analysis of soluble and protein thiol components of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Thiols: Functions, Identification, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 6. Physiological importance of glutathione in health and disease - Journal of Translational Medical Research [journal.bums.ac.ir]

- 7. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Ethoxyethanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Ethoxyethanethiol, a bifunctional molecule of interest in various chemical and pharmaceutical research areas. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Molecular Structure and Spectroscopic Overview

This compound (C₄H₁₀OS) possesses both an ether and a thiol functional group. This unique combination influences its chemical reactivity and is clearly delineated in its spectroscopic signatures. Understanding these spectral characteristics is crucial for its identification, purity assessment, and for studying its interactions in various chemical and biological systems.

Structure: CH₃CH₂OCH₂CH₂SH

Spectroscopic Data

The following tables summarize the predicted and typical spectroscopic data for this compound based on established principles of NMR, IR, and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.20 | Triplet | 3H | CH₃-CH₂-O |

| ~1.3-1.5 | Triplet | 1H | -SH |

| ~2.70 | Quartet | 2H | O-CH₂-CH₂-SH |

| ~3.50 | Quartet | 2H | CH₃-CH₂-O |

| ~3.65 | Triplet | 2H | O-CH₂-CH₂-SH |

Note: The thiol proton (-SH) signal can be broad and its chemical shift is concentration and solvent dependent. It may also exhibit coupling to the adjacent methylene group.

Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~15 | CH₃-CH₂-O |

| ~25 | O-CH₂-CH₂-SH |

| ~67 | CH₃-CH₂-O |

| ~70 | O-CH₂-CH₂-SH |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Significant IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2850 | Strong | C-H (alkane) stretching |

| 2600-2550 | Weak | S-H (thiol) stretching |

| 1450-1380 | Medium | C-H bending |

| 1120-1085 | Strong | C-O-C (ether) stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z = 106.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion |

| 106 | [CH₃CH₂OCH₂CH₂SH]⁺ (Molecular Ion) |

| 73 | [CH₂CH₂SH]⁺ |

| 61 | [CH₂SH]⁺ |

| 59 | [CH₃CH₂O]⁺ |

| 47 | [CH₂S]⁺ |

| 45 | [CH₃CH₂]⁺ |

| 33 | [SH]⁺ |

| 29 | [CH₃CH₂]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR Spectroscopy:

-

Sample Preparation: A solution of this compound (5-20 mg for ¹H, 20-50 mg for ¹³C) is prepared in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition for ¹H NMR:

-

The spectrometer is locked onto the deuterium signal of the solvent.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

-

Data Acquisition for ¹³C NMR:

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

-

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically several hundred to thousands) due to the lower natural abundance of ¹³C.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Protocol for Fourier Transform Infrared (FTIR) Spectroscopy:

-

Sample Preparation: For a neat liquid like this compound, a single drop is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty ATR crystal or salt plates is recorded to subtract atmospheric and instrumental interferences.

-

The sample is then placed on the crystal or between the plates, and the sample spectrum is recorded.

-

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is then presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Protocol for Electron Ionization Mass Spectrometry (EI-MS):

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC) system for separation and introduction into the ion source, or by direct injection if the sample is pure.

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source is used.

-

Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Workflow Visualization

The logical flow of spectroscopic analysis for a compound like this compound can be visualized as follows:

The Solubility Profile of 2-Ethoxyethanethiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethoxyethanethiol in common organic solvents. Understanding the solubility of this compound is critical for its application in various research and development settings, including its potential use as a synthetic building block or intermediate in drug discovery. This document outlines its qualitative solubility, provides a detailed experimental protocol for quantitative determination, and presents a logical workflow for solubility assessment.

Core Properties of this compound

This compound (C4H10OS, CAS No. 17362-04-8) is a thiol compound characterized by an ethyl ether group.[1][2] Its structure, containing both a polar thiol group and a moderately non-polar ether linkage with an alkyl chain, suggests it will exhibit a range of solubilities in organic solvents. The principle of "like dissolves like" is a key determinant of its miscibility with other liquids.[3]

Qualitative Solubility Data

| Solvent Class | Common Solvents | Expected Qualitative Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | Miscible | The thiol and ether groups can participate in hydrogen bonding with the hydroxyl group of alcohols. |

| Ketones | Acetone, Methyl Ethyl Ketone | Miscible | The polarity of the ketone carbonyl group is compatible with the polar functional groups of this compound. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Miscible | The ether linkage in this compound is structurally similar to these solvents, promoting miscibility. |

| Halogenated | Dichloromethane, Chloroform | Soluble | These solvents have moderate polarity and are generally good solvents for a wide range of organic compounds. |

| Aromatic | Toluene, Benzene | Soluble | The non-polar ethyl group of this compound will interact favorably with these non-polar aromatic solvents. |

| Alkanes | Hexane, Heptane | Sparingly Soluble to Soluble | While the alkyl chain promotes some solubility, the polar thiol and ether groups may limit miscibility in highly non-polar alkanes. |

| Amides | Dimethylformamide (DMF) | Miscible | DMF is a polar aprotic solvent that is an excellent solvent for a wide variety of organic compounds. |

| Water | Sparingly Soluble | The presence of polar functional groups allows for some interaction with water, but the alkyl chain limits overall miscibility. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following method outlines a procedure for determining the solubility of this compound in a given solvent using UV-Vis spectrophotometry with Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB), a common method for thiol quantification.

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Ellman's reagent (DTNB)

-

Tris buffer (or another suitable buffer compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

UV-Vis spectrophotometer

-

Syringe filters (0.22 µm, solvent-compatible)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

-

Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Clarification:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow undissolved material to settle.

-

To remove any suspended micro-droplets, centrifuge the vial at a moderate speed.

-

-

Sample Dilution:

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette to avoid temperature-induced precipitation.

-

Dilute the aliquot with the same organic solvent to a concentration that falls within the linear range of the analytical method. A series of dilutions may be necessary to find the optimal concentration.

-

-

Thiol Quantification using Ellman's Reagent:

-

Prepare a stock solution of DTNB in a suitable buffer.

-

In a cuvette, mix a known volume of the diluted this compound solution with the DTNB solution.

-

Allow the reaction to proceed for a set amount of time (e.g., 15 minutes) for the color to develop fully. The thiol group of this compound will react with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.

-

Measure the absorbance of the solution at 412 nm using a UV-Vis spectrophotometer. Use a blank solution containing the solvent and DTNB for background correction.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.

-

React each standard with DTNB as described in step 4 and measure the absorbance.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Calculation of Solubility:

-

Using the absorbance of the diluted sample and the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a thiol compound like this compound.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility characteristics of this compound. For mission-critical applications, it is imperative that the qualitative assessments presented here are confirmed by quantitative experimental data as outlined in the provided protocol.

References

- 1. This compound | C4H10OS | CID 28497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemydata.com [chemydata.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 2-Ethylhexanethiol | C8H18S | CID 110968 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Phenylethanethiol | C8H10S | CID 78126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]

Unveiling the Potential of 2-Ethoxyethanethiol in Advanced Research Applications

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Ethoxyethanethiol, a thiol-containing organic molecule, is emerging as a versatile building block and surface modifier in various scientific domains. Its unique combination of a flexible ethoxy group and a reactive thiol moiety makes it a compelling candidate for applications ranging from nanomaterial science to developmental biology. This technical guide provides an in-depth overview of the current research applications of this compound, presenting key quantitative data, detailed experimental protocols, and logical workflows to facilitate its adoption in novel research endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C4H10OS | PubChem |

| Molecular Weight | 106.19 g/mol | PubChem |

| pKa | 9.38 (in water at 25°C) | Theoretical estimation of the aqueous pKas of thiols |

| Boiling Point | 128.1 °C at 760 mmHg | LookChemicals |

| Density | 0.923 g/cm³ | LookChemicals |

| Flash Point | 31.3 °C | LookChemicals |

Research Application I: Surface Functionalization of Gold Nanoparticles

The thiol group of this compound exhibits a strong affinity for gold surfaces, making it an excellent ligand for the functionalization of gold nanoparticles (AuNPs). This surface modification can be leveraged to tune the hydrophilicity, stability, and biocompatibility of AuNPs for various applications, including drug delivery, sensing, and catalysis.

A notable application of this compound is in the study of mixed ligand-protected AuNPs. In a recent study, configurationally biased Monte Carlo (CBMC) simulations were employed to investigate the surface composition of ultrasmall AuNPs co-functionalized with this compound and a more hydrophobic thiol, dodecanethiol. This research provides valuable insights into the competitive binding and spatial arrangement of different ligands on the nanoparticle surface, which is crucial for designing AuNPs with precisely controlled surface properties.

Logical Workflow for a CBMC Simulation Study

The following diagram illustrates the logical workflow for a computational study investigating the surface of mixed-ligand functionalized gold nanoparticles using CBMC simulations.

Caption: Workflow for CBMC simulation of mixed-ligand functionalized AuNPs.

Experimental Protocol: Functionalization of Gold Nanoparticles with Thiol Ligands

While the aforementioned study is computational, a general experimental protocol for the functionalization of gold nanoparticles with thiol ligands, such as this compound, is provided below. This protocol is based on established ligand exchange methods.

Materials:

-

Citrate-stabilized gold nanoparticles (AuNPs) in aqueous solution

-

This compound

-

Dodecanethiol

-

Ethanol

-

Centrifuge

-

Spectrophotometer (for UV-Vis analysis)

Procedure:

-

Ligand Solution Preparation: Prepare separate solutions of this compound and dodecanethiol in ethanol at a concentration of 10 mM.

-

Ligand Exchange Reaction:

-

To a solution of citrate-stabilized AuNPs, add the desired amount of the this compound solution. For mixed-ligand functionalization, the dodecanethiol solution can be added subsequently or simultaneously.

-

The total thiol-to-gold molar ratio should be optimized based on the nanoparticle size and desired surface coverage.

-

Gently agitate the mixture at room temperature for 12-24 hours to allow for complete ligand exchange.

-

-

Purification:

-

Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles.

-

Remove the supernatant, which contains excess ligands and displaced citrate ions.

-

Resuspend the AuNP pellet in fresh ethanol and repeat the centrifugation and resuspension steps two more times to ensure complete removal of unbound thiols.

-

-

Characterization:

-

Resuspend the final purified AuNPs in a suitable solvent.

-

Characterize the functionalized AuNPs using UV-Vis spectroscopy to confirm the stability and plasmon resonance of the nanoparticles. The surface plasmon resonance peak may shift slightly upon ligand exchange.

-

Further characterization techniques such as Transmission Electron Microscopy (TEM), Dynamic Light Scattering (DLS), and Fourier-Transform Infrared (FTIR) spectroscopy can be used to determine the size, dispersity, and surface functionalization of the nanoparticles.

-

Research Application II: Developmental Toxicity Screening

In the field of drug development and toxicology, understanding the potential adverse effects of novel chemical entities is paramount. This compound has been evaluated in preliminary developmental toxicity screening studies to assess its potential impact on maternal health and fetal development.

In one such study, pregnant CD-1 mice were administered this compound orally during a critical period of gestation. The study evaluated maternal toxicity and several reproductive endpoints.

Quantitative Data from a Preliminary Developmental Toxicity Study

The following table summarizes the key findings from a preliminary developmental toxicity study of this compound in mice.

| Parameter | Control Group | This compound (175 mg/kg/day) | Reference |

| Maternal Mortality | 0/50 | 0/50 | Evaluation of 60 Chemicals in a Preliminary Developmental Toxicity Test |

| Number of Litters | 22 | 22 | Evaluation of 60 Chemicals in a Preliminary Developmental Toxicity Test |

| Live Pups per Litter | 10.4 ± 1.6 | 9.1 ± 3.2 | Evaluation of 60 Chemicals in a Preliminary Developmental Toxicity Test |

| Neonatal Survival (%) | 99.6 ± 4.5 | 92.3 ± 20.2 | Evaluation of 60 Chemicals in a Preliminary Developmental Toxicity Test |

| Pup Weight at Birth (g) | 1.4 ± 0.2 | 1.4 ± 0.2 | Evaluation of 60 Chemicals in a Preliminary Developmental Toxicity Test |

| Pup Weight Gain by Day 3 (g) | 0.4 ± 0.1 | 0.5 ± 0.2 | Evaluation of 60 Chemicals in a Preliminary Developmental Toxicity Test |

Data are presented as mean ± standard deviation.

Experimental Workflow for a Preliminary Developmental Toxicity Study

The diagram below outlines the experimental workflow for a typical preliminary developmental toxicity screening study in mice.

Caption: Workflow for a preliminary developmental toxicity study in mice.

Synthesis of this compound

A reliable and well-documented synthesis protocol is essential for researchers wishing to utilize this compound. While several synthetic routes exist, a common method involves the reaction of 2-ethoxyethyl bromide with a sulfur source like thiourea, followed by hydrolysis.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-Ethoxyethyl bromide

-

Thiourea

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Formation of the Isothiouronium Salt:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in ethanol.

-

Add 2-ethoxyethyl bromide to the solution.

-

Reflux the mixture for 3-4 hours. The formation of a white precipitate (the isothiouronium salt) will be observed.

-

Allow the reaction mixture to cool to room temperature and then cool further in an ice bath to maximize precipitation.

-

Collect the precipitate by vacuum filtration and wash it with cold diethyl ether.

-

-

Hydrolysis to the Thiol:

-

In a separate round-bottom flask, prepare a solution of sodium hydroxide in water.

-

Add the collected isothiouronium salt to the NaOH solution.

-

Reflux the mixture for 2-3 hours.

-

Cool the reaction mixture to room temperature.

-

-

Isolation and Purification:

-

Carefully acidify the cooled reaction mixture with hydrochloric acid to a pH of approximately 1-2. This will protonate the thiolate to form the thiol.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

-

Disclaimer: This technical guide is intended for informational purposes only and should not be considered a substitute for a thorough literature review and adherence to all applicable safety protocols. The experimental protocols provided are generalized and may require optimization for specific laboratory conditions.

2-Ethoxyethanethiol reactivity with common functional groups

An In-Depth Technical Guide to the Reactivity of 2-Ethoxyethanethiol with Common Functional Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (C4H10OS) is an organosulfur compound featuring a thiol functional group and an ether linkage.[1] Its unique structure imparts a set of chemical properties that make it a versatile reagent and building block in various synthetic applications, including pharmaceuticals and materials science. The nucleophilicity of the thiol group is the primary driver of its reactivity, allowing it to participate in a wide array of chemical transformations. This document provides a comprehensive overview of the reactivity of this compound with several common and important functional groups, supported by generalized experimental protocols and reaction pathways.

Due to the limited availability of specific quantitative data for this compound in the literature, the information, reaction conditions, and expected outcomes presented herein are based on the well-established and general reactivity patterns of thiols.[2][3]

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C4H10OS[1] |

| Molecular Weight | 106.19 g/mol [1] |

| IUPAC Name | This compound[1] |

| CAS Number | 17362-04-8[1][4] |

| Appearance | Colorless liquid (presumed based on similar thiols) |

| Odor | Pungent, characteristic of thiols[5] |

Safety and Handling

This compound is classified as a flammable liquid and is harmful if swallowed. It can cause skin irritation and serious eye damage, and may cause respiratory irritation.[1] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times.[6][7] All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[8][9]

Core Reactivity Profiles

The reactivity of this compound is dominated by the nucleophilic character of the sulfur atom. The thiol proton is weakly acidic (typical thiol pKa is around 10-11), and deprotonation with a base generates a highly nucleophilic thiolate anion (RS⁻), which is a potent reactant in many substitution and addition reactions.[2][3]

Reactivity with Aldehydes and Ketones: Thioacetal Formation

Thiols react with aldehydes and ketones in the presence of an acid catalyst (Lewis or Brønsted) to form thioacetals or thioketals.[10][11] This reaction is often used as a method for protecting carbonyl groups in multi-step syntheses.[10] The reaction proceeds through an initial nucleophilic attack of the thiol on the carbonyl carbon to form a hemithioacetal, which then reacts with a second thiol molecule to yield the stable thioacetal.[10]

References

- 1. This compound | C4H10OS | CID 28497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Chemical Reactivity [www2.chemistry.msu.edu]

- 4. This compound CAS#: 17362-04-8 [m.chemicalbook.com]

- 5. 18.7 Thiols and Sulfides – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. chemicalbook.com [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Thioacetal - Wikipedia [en.wikipedia.org]

- 11. Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols - PMC [pmc.ncbi.nlm.nih.gov]

Thermal stability and decomposition of 2-Ethoxyethanethiol

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Ethoxyethanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (C₄H₁₀OS) is a thiol compound incorporating an ether linkage, utilized in various chemical syntheses. A thorough understanding of its thermal stability and decomposition pathways is critical for ensuring safe handling, storage, and application, particularly in the context of pharmaceutical development where process safety and impurity profiling are paramount. This guide provides a comprehensive overview of the thermal behavior of this compound, including its predicted decomposition mechanisms, potential hazardous byproducts, and recommended analytical methodologies for its characterization. Due to the limited availability of specific experimental data for this compound in public literature, this guide leverages data from analogous compounds, primarily ethanethiol, to infer its thermal decomposition characteristics.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior under various experimental and processing conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₀OS | PubChem[1] |

| Molecular Weight | 106.19 g/mol | PubChem[1] |

| Boiling Point | 37-40 °C at 15 Torr | - |

| Density | 0.9412 g/cm³ | - |

| pKa | 9.38 (at 25 °C) | - |

| Synonyms | 2-ethoxyethane-1-thiol, Ethyl cellosolve thiol | PubChem[1] |

Predicted Thermal Decomposition Pathways

Applying these principles to this compound, the following primary decomposition routes are proposed:

-

Route 1: C-S Bond Homolysis: The carbon-sulfur bond is typically the weakest bond in a thiol, making its homolytic cleavage a likely primary decomposition step, forming an ethoxyethyl radical and a sulfhydryl radical.

-

Route 2: C-C Bond Homolysis: Cleavage of the carbon-carbon bond can also occur, leading to the formation of an ethoxy radical and a 2-mercaptoethyl radical.

-

Route 3: Molecular Elimination of H₂S: An intramolecular elimination reaction can lead to the formation of ethyl vinyl ether and hydrogen sulfide.

-

Route 4: C-O Bond Homolysis: Cleavage of the ether linkage is another possibility, yielding an ethyl radical and a 2-mercaptoethoxy radical.

These primary radical species can then undergo a variety of secondary reactions, such as hydrogen abstraction, disproportionation, and recombination, to form a complex mixture of final decomposition products.

Caption: Predicted primary thermal decomposition pathways of this compound.

Potential Hazardous Decomposition Products

Based on the predicted decomposition pathways, a number of hazardous substances may be formed upon thermal decomposition of this compound. A summary of these potential products and their associated hazards is provided in Table 2.

Table 2: Potential Hazardous Decomposition Products and Their Associated Hazards

| Potential Product | Chemical Formula | Primary Hazard(s) |

| Hydrogen Sulfide | H₂S | Highly toxic, flammable, corrosive |

| Ethyl Vinyl Ether | C₄H₈O | Flammable, may form explosive peroxides |

| Acetaldehyde | C₂H₄O | Flammable, carcinogen, irritant |

| Ethylene | C₂H₄ | Flammable |

| Sulfur Oxides (SOx) | SO₂, SO₃ | Toxic, corrosive, respiratory irritants |

| Carbon Monoxide | CO | Highly toxic, flammable |

| Carbon Dioxide | CO₂ | Asphyxiant in high concentrations |

The formation of these products underscores the importance of conducting thermal decomposition studies in a well-ventilated area and with appropriate personal protective equipment.

Experimental Protocols for Thermal Stability Analysis

To experimentally determine the thermal stability and decomposition profile of this compound, a combination of thermoanalytical techniques is recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Calibrate the TGA instrument for temperature and mass using certified reference materials.

-

Place a small, accurately weighed sample (typically 5-10 mg) of this compound into an inert TGA pan (e.g., alumina or platinum).

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative decomposition.

-

Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature where complete decomposition is observed (e.g., 500 °C).

-

Record the mass of the sample as a function of temperature.

-

The onset temperature of decomposition is determined from the intersection of the baseline with the tangent of the decomposition step in the TGA curve.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed DSC pan. An empty, sealed pan is used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) over a desired temperature range.

-

Record the differential heat flow between the sample and the reference as a function of temperature.

-

Exothermic peaks in the DSC thermogram indicate decomposition events. The onset temperature and enthalpy of decomposition can be calculated from these peaks.

Caption: General experimental workflow for thermal analysis of this compound.

Logical Relationship: Temperature and Decomposition Rate

The rate of chemical decomposition is highly dependent on temperature. This relationship is generally described by the Arrhenius equation. For this compound, as the temperature increases, the rate of decomposition is expected to increase exponentially. This relationship is critical for defining safe operating and storage temperatures.

Caption: Logical relationship between temperature and the rate of decomposition.

Conclusion and Recommendations

While specific experimental data on the thermal stability of this compound is limited, a conservative approach based on the known chemistry of analogous thiols is warranted. It is predicted to decompose at elevated temperatures to produce hazardous substances, including hydrogen sulfide and flammable organic compounds.

For researchers, scientists, and drug development professionals working with this compound, the following recommendations are crucial:

-

Perform comprehensive thermal hazard analysis: Conduct TGA and DSC experiments to determine the actual onset temperature and energy of decomposition.

-

Implement strict temperature controls: Based on the experimental data, establish maximum safe operating and storage temperatures with a significant safety margin.

-

Ensure adequate ventilation: All handling of this compound at elevated temperatures should be performed in a well-ventilated fume hood or glove box.

-

Utilize appropriate personal protective equipment (PPE): This includes chemical-resistant gloves, safety glasses, and a lab coat. In situations with a potential for inhalation exposure, respiratory protection may be necessary.

-

Develop an emergency response plan: This plan should address potential incidents such as spills, fires, and unexpected decomposition events.

By adhering to these recommendations, the risks associated with the thermal instability of this compound can be effectively managed, ensuring a safe laboratory and manufacturing environment.

References

Methodological & Application

Application Notes and Protocols for Thiol-Ene Click Chemistry with 2-Ethoxyethanethiol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and a generalized protocol for performing thiol-ene click chemistry using 2-Ethoxyethanethiol. This reaction is a powerful tool for efficient and specific covalent bond formation, with wide-ranging applications in drug development, bioconjugation, and materials science.[1]

Introduction to Thiol-Ene Click Chemistry

The thiol-ene reaction is a radical-mediated addition of a thiol (-SH) group to an alkene (ene) functional group, resulting in the formation of a stable thioether linkage.[1] This reaction falls under the umbrella of "click chemistry" due to its high efficiency, rapid reaction rates, stereoselectivity, and minimal byproducts.[1] The most common method for initiating the thiol-ene reaction is through photopolymerization, where a photoinitiator generates radicals upon exposure to UV light, which then propagate the reaction.[1] This photo-initiation allows for excellent spatial and temporal control over the reaction.

The reaction proceeds via a radical chain mechanism:

-

Initiation: A photoinitiator generates a radical species upon UV irradiation.

-

Chain Transfer: The initiator radical abstracts a hydrogen atom from the thiol (this compound), forming a thiyl radical.

-

Propagation: The thiyl radical adds across the double bond of the 'ene' substrate in an anti-Markovnikov fashion, creating a carbon-centered radical.

-

Chain Transfer & Propagation: The carbon-centered radical abstracts a hydrogen from another thiol molecule, forming the final thioether product and regenerating a thiyl radical, which continues the chain reaction.

Applications in Research and Drug Development

The versatility and biocompatibility of the thiol-ene reaction make it highly suitable for various applications in the life sciences:

-

Bioconjugation: Covalently attaching biomolecules, such as peptides, proteins, and nucleic acids, to other molecules like drugs or imaging agents.

-

Drug Delivery: The formation of hydrogels and nanoparticles for controlled drug release.

-

Surface Modification: Functionalizing surfaces of materials to create biosensors or improve biocompatibility.

-

Dendrimer Synthesis: Building highly branched, well-defined macromolecules.[1]

Quantitative Data Summary

The following tables summarize typical reaction parameters and conditions for photoinitiated thiol-ene reactions, based on literature for similar thiols. It is important to note that optimal conditions for this compound may require specific optimization.

Table 1: Common Photoinitiators for Thiol-Ene Reactions

| Photoinitiator | Abbreviation | Typical Concentration (w/v %) | Activation Wavelength (nm) | Notes |

| 2,2-Dimethoxy-2-phenylacetophenone | DMPA | 0.1 - 1.0 | ~365 | Commonly used in organic solvents. |

| Irgacure 2959 | I2959 | 0.05 - 0.5 | ~365 | Water-soluble, often used in biological applications. |

| Lithium phenyl-2,4,6-trimethylbenzoylphosphinate | LAP | 0.05 - 0.5 | ~365 - 400 | Water-soluble, known for high efficiency and biocompatibility. |

| 2,2'-Azobis(2-methylpropionitrile) | AIBN | 0.1 - 2.0 | Thermal or UV | Can be used for thermal initiation as well. |

Table 2: General Reaction Parameters for Thiol-Ene Click Chemistry

| Parameter | Typical Range | Notes |

| Thiol:Ene Stoichiometry | 1:1 to 1.2:1 (thiol excess) | A slight excess of thiol can ensure complete conversion of the 'ene'. |

| Solvent | Dichloromethane, Methanol, THF, Acetonitrile, Water (with soluble initiators) | Choice of solvent depends on the solubility of reactants. |

| UV Light Intensity | 5 - 20 mW/cm² | Higher intensity can lead to faster reaction times but may also cause side reactions. |

| Irradiation Time | 5 - 60 minutes | Highly dependent on reactants, initiator concentration, and light intensity. |

| Temperature | Room Temperature | The reaction is typically performed at ambient temperature. |

Experimental Workflow Diagram

Caption: Workflow for a typical photoinitiated thiol-ene click reaction.

Detailed Experimental Protocol

Disclaimer: The following is a generalized protocol for the photoinitiated thiol-ene reaction between this compound and a generic 'ene' substrate (e.g., an acrylate or a norbornene derivative). This protocol is based on established procedures for similar thiols and should be adapted and optimized for specific substrates and desired outcomes.

Materials:

-

This compound

-

'Ene' substrate (e.g., N-phenylmaleimide, 1-octene, or another suitable alkene)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Methanol)

-

Deuterated solvent for NMR analysis (e.g., CDCl₃)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Equipment:

-

Round-bottom flask or quartz reaction vessel

-

Magnetic stirrer and stir bar

-

UV lamp (e.g., a handheld UV lamp at 365 nm or a photoreactor)

-

Inert gas supply (Nitrogen or Argon) and manifold

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Glass column for chromatography

-

NMR spectrometer, Mass spectrometer, and FT-IR spectrometer for analysis

Procedure:

-

Preparation of Reactants:

-

In a clean, dry round-bottom flask, dissolve the 'ene' substrate (1.0 equivalent) and the photoinitiator (e.g., DMPA, 0.05 equivalents) in the chosen anhydrous solvent.

-

Add this compound (1.1 equivalents) to the solution. A slight excess of the thiol is often used to ensure complete consumption of the 'ene' and to minimize potential side reactions.

-

The concentration of the reactants in the solvent can typically range from 0.1 to 1.0 M.

-

-

Reaction Setup:

-

Place a magnetic stir bar in the flask and seal it with a septum.

-

If the reactants are sensitive to oxygen, degas the solution by bubbling with an inert gas (nitrogen or argon) for 15-20 minutes. Maintain the reaction under a positive pressure of the inert gas.

-

-

Photo-Initiation:

-

Place the reaction flask on a magnetic stirrer and begin stirring.

-

Position a UV lamp (365 nm) at a close and consistent distance from the reaction vessel.

-

Irradiate the stirred solution with UV light. The reaction is typically carried out at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

The disappearance of the starting materials (especially the 'ene' substrate) indicates the progression of the reaction.

-

Reaction times can vary from a few minutes to an hour, depending on the reactivity of the substrates and the reaction conditions.

-

-

Work-up:

-

Once the reaction is complete (as determined by the monitoring technique), turn off the UV lamp.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The crude product can be purified by silica gel column chromatography.

-

The choice of eluent will depend on the polarity of the product. A gradient of ethyl acetate in hexanes is often a good starting point.

-

Collect the fractions containing the desired product and combine them.

-

Remove the solvent from the purified fractions using a rotary evaporator to yield the pure thioether product.

-

-

Characterization:

-

Confirm the structure of the purified product using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To verify the formation of the thioether linkage and the overall structure. The disappearance of the vinyl proton signals from the 'ene' and the appearance of new signals corresponding to the thioether product are key indicators.

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To observe the disappearance of the S-H stretching band (around 2550 cm⁻¹) and the C=C stretching band (around 1650 cm⁻¹).

-

-

Safety Precautions

-

This compound is flammable and harmful if swallowed. It can cause skin and eye irritation. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

UV radiation is harmful to the eyes and skin. Use appropriate UV shielding during the photo-initiation step.

-

Always consult the Safety Data Sheets (SDS) for all chemicals used in the experiment.

References

Application Notes and Protocols: 2-Ethoxyethanethiol as a Ligand for Gold Nanoparticle Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis and characterization of gold nanoparticles (AuNPs) functionalized with 2-Ethoxyethanethiol. This ligand offers a unique combination of a thiol group for strong anchoring to the gold surface and an ethoxy group that can influence solubility and further functionalization, making these nanoparticles promising candidates for applications in drug delivery, sensing, and catalysis.

Introduction

Gold nanoparticles possess unique optical and electronic properties that are highly dependent on their size, shape, and surface chemistry. Surface functionalization with ligands is crucial for stabilizing the nanoparticles and tailoring their properties for specific applications. This compound is an attractive ligand due to the strong gold-sulfur bond that ensures a stable coating, while the terminal ethoxy group can enhance solubility in various solvents and provide a potential site for further conjugation.

This document outlines a detailed protocol for the synthesis of this compound-capped gold nanoparticles using a modified Brust-Schiffrin two-phase synthesis method. This method allows for good control over the nanoparticle size and size distribution. Subsequent sections detail the characterization of the resulting nanoparticles using common analytical techniques.

Experimental Protocols

Materials and Equipment

-

Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)

-

This compound (C₂H₅OCH₂CH₂SH)

-

Toluene

-

Ethanol

-

Sodium borohydride (NaBH₄)

-

Tetraoctylammonium bromide (TOAB)

-

Deionized water (18.2 MΩ·cm)

-

Glass vials and beakers

-

Magnetic stirrer and stir bars

-

Separatory funnel

-

Rotary evaporator

-

Centrifuge

-

Sonicator

-

UV-Vis Spectrophotometer

-

Dynamic Light Scattering (DLS) instrument

-

Transmission Electron Microscope (TEM)

Synthesis of this compound Capped Gold Nanoparticles

This protocol is adapted from the Brust-Schiffrin two-phase synthesis method.

-

Preparation of Aqueous Phase: Dissolve 30 mg of HAuCl₄·3H₂O in 10 mL of deionized water in a glass beaker.

-

Preparation of Organic Phase: In a separate beaker, dissolve 120 mg of tetraoctylammonium bromide (TOAB) in 30 mL of toluene.

-

Phase Transfer of Gold: Combine the aqueous and organic phases in a separatory funnel and shake vigorously for 5-10 minutes. The aqueous phase should become colorless as the gold salt is transferred to the organic phase, which will turn a deep orange-red. Separate and collect the organic phase.

-